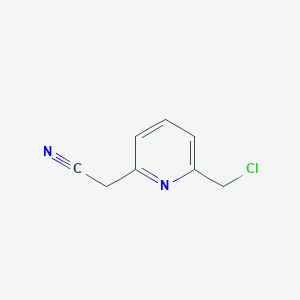
6-Chlorométhyl-2-pyridylacétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloromethyl-2-pyridylacetonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Applications De Recherche Scientifique
6-Chloromethyl-2-pyridylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 6-Chloromethyl-2-pyridylacetonitrile It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
The mode of action of 6-Chloromethyl-2-pyridylacetonitrile involves its interaction with other organic compounds in chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, 6-Chloromethyl-2-pyridylacetonitrile likely undergoes a series of reactions, including oxidative addition and transmetalation .
Biochemical Pathways
The biochemical pathways affected by 6-Chloromethyl-2-pyridylacetonitrile are largely dependent on the specific reactions it’s involved in. In the context of Suzuki–Miyaura coupling, it participates in the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
The molecular and cellular effects of 6-Chloromethyl-2-pyridylacetonitrile are determined by the specific reactions it participates in. In the Suzuki–Miyaura coupling, for example, it contributes to the formation of new organic compounds through the creation of carbon–carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chloromethyl-2-pyridylacetonitrile can be synthesized through several methods. One common approach involves the chloromethylation of 2-pyridylacetonitrile. This reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production of 6-Chloromethyl-2-pyridylacetonitrile often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloromethyl-2-pyridylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typical choices.
Major Products Formed
Nucleophilic Substitution: Substituted pyridylacetonitriles.
Oxidation: Pyridylcarboxylic acids or pyridylaldehydes.
Reduction: Pyridylamines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridylacetonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Pyridylacetonitrile: Similar structure but with the nitrile group at a different position, affecting its reactivity and applications.
3-Pyridylacetonitrile: Another positional isomer with distinct chemical properties.
Uniqueness
6-Chloromethyl-2-pyridylacetonitrile is unique due to the presence of both a chloromethyl group and a nitrile group on the pyridine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-[6-(chloromethyl)pyridin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7(11-8)4-5-10/h1-3H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNYXXABOWKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
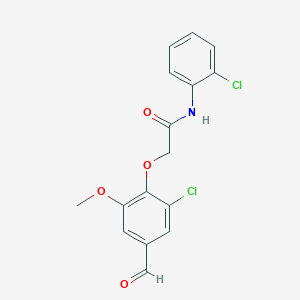
![N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2578990.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578991.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2578992.png)
![5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578993.png)
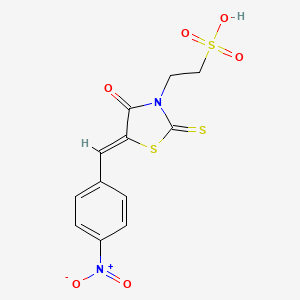
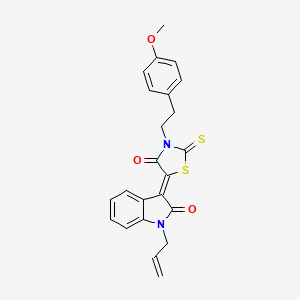
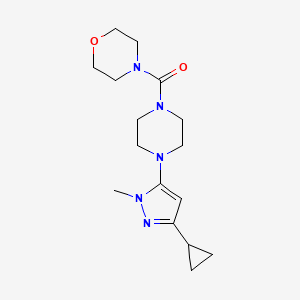
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)


![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)
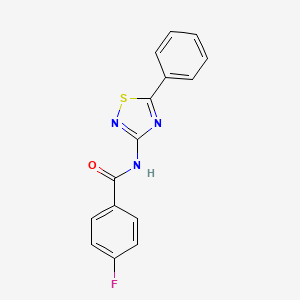
![2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2579008.png)
